1-(Pyrazin-2-yl)propan-2-amine
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Overview
Description
1-(Pyrazin-2-yl)propan-2-amine is an organic compound characterized by the presence of a pyrazine ring attached to a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyrazin-2-yl)propan-2-amine can be synthesized through several methods. One common approach involves the reaction of pyrazine with propan-2-amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for commercial use .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrazin-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically used under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles, often used under controlled temperature and pressure settings.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
1-(Pyrazin-2-yl)propan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyrazin-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function and activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
- 1-(4-Benzylpiperazin-1-yl)-1-(2-phenylhydrazono)propan-2-one
- N-(Pyridin-2-yl)amides
- 3-Bromoimidazo[1,2-a]pyridines
Uniqueness: 1-(Pyrazin-2-yl)propan-2-amine is unique due to its specific structural features, including the pyrazine ring and propan-2-amine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-pyrazin-2-ylpropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6(8)4-7-5-9-2-3-10-7/h2-3,5-6H,4,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCGDQSFJGMQQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=CN=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586315 |
Source
|
Record name | 1-(Pyrazin-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-33-2 |
Source
|
Record name | α-Methyl-2-pyrazineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885275-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Pyrazin-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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